molecular formula C18H16N4OS B2531400 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 885458-58-2

4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2531400
CAS RN: 885458-58-2
M. Wt: 336.41
InChI Key: MGJNVHFYOJBWTC-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

The compound 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that belongs to the triazole class. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an indole moiety can contribute to the compound's potential biological activity, as indoles are prevalent in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides with various reagents. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione involved quantum chemical calculations and spectral techniques . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely that a similar approach involving the cyclization of a thiosemicarbazide derivative with an indole-containing reagent would be used.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. Density functional theory (DFT) calculations are also employed to predict and compare molecular geometries and vibrational frequencies . For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by NMR spectroscopy and single-crystal X-ray diffraction . These methods would be applicable for analyzing the molecular structure of 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions due to their functional groups. For example, the S-alkylation of triazole-thiols to produce derivatives with anti-inflammatory activity has been reported . The reactivity of triazole compounds can be influenced by the substitution pattern on the triazole ring and the nature of the substituents . The chemical reactivity of the compound would likely be influenced by the presence of the ethoxyphenyl and indolyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which were found to be greater than those of urea for some triazole compounds . The compound's solubility in various solvents and its stability under different conditions would be important for its potential use in biological applications.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities: This compound has been synthesized and evaluated for antimicrobial activities. Such derivatives have been found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

EGFR Inhibition for Cancer Treatment

  • EGFR Inhibitors: Molecular studies have shown that certain derivatives, including similar triazole compounds, exhibit significant binding affinity and potential anti-cancer activity due to their interaction with the epidermal growth factor receptor (EGFR) binding pocket (Karayel, 2021).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Properties: A study on similar 1,2,4-triazoles starting from isonicotinic acid hydrazide showed good or moderate antimicrobial activity, indicating potential use in antifungal and antibacterial applications (Bayrak et al., 2009).

Pharmaceutical and Medicinal Chemistry

  • Potential in Medicinal Chemistry: Pyrazole and 1,2,4-triazole derivatives play a significant role in medicine and pharmacy. Their chemical modification and interaction with biological targets make them promising in the creation of new drugs (Fedotov et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition in Metals: Studies have shown that certain triazole derivatives effectively inhibit corrosion in metals such as mild steel, especially in acidic environments, demonstrating their utility in industrial applications (Bentiss et al., 2009).

Anticancer and Antimicrobial Activity

  • Synthesis and Anticancer Evaluation: New derivatives have been synthesized and evaluated for anticancer activity against various cancer types, showing promising results (Bekircan et al., 2008).

properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-23-13-9-7-12(8-10-13)22-17(20-21-18(22)24)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJNVHFYOJBWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

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